cis-Tert-butyl 3-iodocyclobutylcarbamate

Description

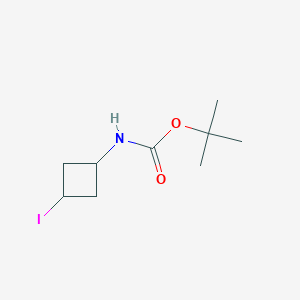

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-iodocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEFFDGFPRWHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001163651 | |

| Record name | Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389264-19-0, 1824239-57-7 | |

| Record name | Carbamic acid, N-(trans-3-iodocyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (3-iodocyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-Tert-butyl 3-iodocyclobutylcarbamate

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of cis-tert-butyl 3-iodocyclobutylcarbamate. As a key building block in medicinal chemistry and drug discovery, this molecule serves as a valuable precursor for introducing the cis-3-aminocyclobutyl moiety, a motif present in various biologically active compounds. This document details its physicochemical characteristics, offers a robust and validated protocol for its synthesis from commercially available starting materials, explores its chemical reactivity, and outlines essential safety and handling procedures. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.

Molecular Structure and Physicochemical Properties

This compound (IUPAC Name: tert-butyl N-(cis-3-iodocyclobutyl)carbamate) is a bifunctional organic molecule featuring a cyclobutane ring substituted with an iodine atom and a tert-butoxycarbonyl (Boc)-protected amine. The cis stereochemistry indicates that the iodo and carbamate substituents reside on the same face of the cyclobutane ring. The Boc protecting group provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions to reveal the primary amine. The secondary alkyl iodide is a proficient leaving group, rendering the C3 position of the cyclobutane ring susceptible to nucleophilic attack.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆INO₂ | [1] |

| Molecular Weight | 297.14 g/mol | [1] |

| Monoisotopic Mass | 297.02258 Da | [1] |

| CAS Number | 1389264-12-3 | N/A |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| XlogP (Predicted) | 2.5 | [1] |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features.

3.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

δ 4.5-5.0 (br s, 1H): This broad singlet corresponds to the N-H proton of the carbamate.

-

δ 4.2-4.4 (m, 1H): The proton attached to the carbon bearing the iodine (CH-I) is expected to be the most downfield of the ring protons due to the deshielding effect of the iodine atom.

-

δ 3.8-4.0 (m, 1H): The proton on the carbon bearing the carbamate group (CH-NHBoc) would appear in this region.

-

δ 2.4-2.8 (m, 2H): The allylic protons adjacent to the CH-I group.

-

δ 2.0-2.4 (m, 2H): The allylic protons adjacent to the CH-NHBoc group.

-

δ 1.45 (s, 9H): A sharp, strong singlet characteristic of the nine equivalent protons of the tert-butyl group on the Boc protector.[2][3]

3.2 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

δ ~155.5: The carbonyl carbon of the Boc group.[2]

-

δ ~79.5: The quaternary carbon of the tert-butyl group (O-C(CH₃)₃).[2]

-

δ ~48-52: The carbon atom attached to the carbamate nitrogen (CH-NHBoc).

-

δ ~35-40: The methylene carbons (CH₂) of the cyclobutane ring.

-

δ ~28.4: The three equivalent methyl carbons of the tert-butyl group.[2]

-

δ ~20-25: The carbon atom bonded to iodine (CH-I), significantly shielded compared to carbons bonded to more electronegative halogens.

3.3 Mass Spectrometry Under Electrospray Ionization (ESI-MS), the compound is expected to show adducts such as [M+H]⁺ at m/z 298.0, [M+Na]⁺ at m/z 320.0, and [M+NH₄]⁺ at m/z 315.0.[1] A characteristic fragmentation pattern would involve the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), and the loss of the entire Boc group (-101 Da).

Synthesis Protocol: Iodination via Appel Reaction

The most direct and reliable synthesis of this compound involves the conversion of the corresponding alcohol, cis-tert-butyl 3-hydroxycyclobutylcarbamate, which is commercially available.[4][5] The Appel reaction provides a high-yielding method for this transformation under mild conditions, proceeding via an Sɴ2 mechanism which results in the inversion of stereochemistry.[6][7] However, since the starting material and product are both cis and the reaction center is achiral, this inversion is not relevant to the final product's relative stereochemistry.

Sources

- 1. PubChemLite - this compound (C9H16INO2) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE | 389890-43-1 [chemicalbook.com]

- 5. Synthonix, Inc > 389890-43-1 | cis-tert-Butyl 3-hydroxycyclobutylcarbamate [synthonix.com]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. Appel Reaction [chemistrynewlight.blogspot.com]

"cis-Tert-butyl 3-iodocyclobutylcarbamate" molecular structure

An In-depth Technical Guide to cis-Tert-butyl 3-iodocyclobutylcarbamate: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with precisely controlled three-dimensional topographies is paramount. Small, strained ring systems, once considered esoteric, are now recognized as powerful tools for navigating and optimizing chemical space. Among these, the cyclobutane motif has emerged as a particularly valuable scaffold, offering a rigid framework that can act as a bioisostere for larger, more flexible, or metabolically labile groups.

This guide focuses on a key exemplar of this class: This compound . This molecule is not merely a static structure but a highly functionalized building block engineered for synthetic versatility. It integrates three critical features: a stereochemically defined cyclobutane core, a reactive iodo-handle for advanced coupling chemistries, and a latched amine functionality, protected by the robust and reliable tert-butyloxycarbonyl (Boc) group. For researchers, scientists, and drug development professionals, understanding the synthesis, properties, and strategic application of this intermediate is key to unlocking new avenues in the design of complex therapeutic agents.

Molecular Structure and Physicochemical Properties

The efficacy of a synthetic building block is fundamentally rooted in its structure. This compound is a carefully designed molecule where each component serves a distinct synthetic purpose.

-

The Cyclobutane Core : This four-membered ring provides a rigid, non-planar scaffold. Unlike flexible alkyl chains or flat aromatic rings, the puckered conformation of the cyclobutane ring projects its substituents into distinct spatial vectors, which is critical for optimizing interactions with biological targets.

-

Cis-Stereochemistry : The defining feature of this isomer is that the bulky tert-butylcarbamate group and the iodine atom reside on the same face of the ring. This fixed spatial relationship is crucial for directing the trajectory of subsequent synthetic transformations and ultimately defines the final architecture of the target molecule.

-

The Iodo Group : Iodine is an exceptional leaving group in nucleophilic substitution reactions.[1][2] More importantly, it serves as a highly reactive handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of aryl, heteroaryl, or alkynyl groups.[3]

-

The Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern amine protection strategy.[4] Its prevalence stems from its high stability across a broad spectrum of reaction conditions (e.g., basic, reductive, oxidative) while being readily and cleanly cleavable under mild acidic conditions, ensuring orthogonal control in multi-step synthetic sequences.[1]

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₁₆INO₂ | [5] |

| Molecular Weight | 297.13 g/mol | N/A |

| Monoisotopic Mass | 297.02258 Da | [5] |

| CAS Number | 1389264-12-3 | [6] |

| Predicted XLogP | 2.5 | [5] |

| Appearance | Typically a solid | N/A |

Synthesis: A Strategic Conversion

The synthesis of this compound is a prime example of strategic functional group interconversion, where a readily available precursor is efficiently converted to the target molecule. The most logical and field-proven approach begins with the corresponding alcohol, cis-tert-Butyl 3-hydroxycyclobutylcarbamate (CAS: 389890-43-1).[7][8]

The Causality Behind the Choice of Method

The conversion of a secondary alcohol to an alkyl iodide is a classic transformation. While various methods exist, an Appel-type reaction using triphenylphosphine (PPh₃), iodine (I₂), and a mild base like imidazole is often preferred for substrates like this.

-

Why Imidazole? Imidazole acts as both a mild base to neutralize the HI byproduct and a catalyst. It prevents the accumulation of strong acid, which could prematurely cleave the Boc protecting group.

-

Why PPh₃/I₂? This combination forms a phosphonium iodide intermediate in situ. The alcohol's oxygen atom attacks the electrophilic phosphorus, making the hydroxyl group a good leaving group (as triphenylphosphine oxide, a thermodynamically very stable molecule). This facilitates a clean Sₙ2-type substitution by the iodide ion.

-

Mild Conditions : The reaction typically proceeds at or below room temperature, preserving the integrity of the strained cyclobutane ring and the acid-labile Boc group.

Caption: Synthetic workflow for the iodination of the alcohol precursor.

Detailed Experimental Protocol

Objective: To synthesize this compound from cis-tert-butyl 3-hydroxycyclobutylcarbamate.

Materials:

-

cis-tert-Butyl 3-hydroxycyclobutylcarbamate (1.0 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Imidazole (1.5 eq)

-

Iodine (I₂, 1.5 eq)

-

Dichloromethane (DCM) or Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add cis-tert-butyl 3-hydroxycyclobutylcarbamate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq). Purge the flask with an inert gas (Argon or Nitrogen).

-

Dissolution: Add anhydrous DCM or acetonitrile to dissolve the solids (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

-

Iodine Addition: Add solid iodine (1.5 eq) portion-wise to the stirred solution at 0 °C. The reaction mixture will typically turn dark brown.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess iodine by washing the organic layer with saturated aqueous sodium thiosulfate solution until the brown color disappears.

-

Aqueous Workup: Sequentially wash the organic layer with saturated aqueous NaHCO₃ solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Spectroscopic Validation: A Self-Validating System

Confirming the identity and purity of the final product is a non-negotiable step that underpins the trustworthiness of any synthetic protocol. The combination of NMR spectroscopy and Mass Spectrometry provides a robust, self-validating data package.

Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value | Rationale |

| ¹H NMR | Boc Group (s, 9H) | ~1.45 ppm | The nine equivalent protons of the tert-butyl group produce a characteristic sharp, intense singlet in an uncrowded region of the spectrum.[9] |

| Cyclobutane Ring (m) | ~2.0 - 3.0 ppm | Protons on the cyclobutane ring will appear as complex multiplets. | |

| CH-I (m, 1H) | ~4.0 - 4.5 ppm | The proton on the carbon bearing the iodine is significantly deshielded by the electronegative halogen, shifting it downfield. | |

| N-H (br s, 1H) | ~4.8 - 5.2 ppm | The carbamate N-H proton signal is often broad and its position can vary with concentration and solvent. | |

| ¹³C NMR | Boc C(CH₃)₃ | ~28.4 ppm | The three equivalent methyl carbons of the Boc group.[9] |

| Boc C (CH₃)₃ | ~80.1 ppm | The quaternary carbon of the Boc group.[9] | |

| Boc C=O | ~152 - 155 ppm | The carbonyl carbon of the carbamate.[9] | |

| Cyclobutane Carbons | ~30 - 50 ppm | Carbons of the cyclobutane ring. | |

| C-I | ~15 - 25 ppm | The carbon directly attached to iodine is shifted significantly upfield due to the "heavy atom effect". | |

| Mass Spec | [M+H]⁺ | 298.02986 m/z | Calculated for C₉H₁₇INO₂⁺ |

| [M+Na]⁺ | 320.01180 m/z | Calculated for C₉H₁₆INNaO₂⁺. This is a commonly observed adduct. |

Strategic Applications in Synthesis

The true value of this compound lies in its application as a versatile synthetic intermediate. Its structure is purpose-built for sequential, controlled functionalization.

-

Step 1: C-C or C-N Bond Formation via the Iodo Group: The iodo group is the primary site for introducing molecular complexity. It readily participates in a host of palladium-catalyzed cross-coupling reactions, allowing for the attachment of diverse functional groups that are often key pharmacophores in drug candidates.

-

Step 2: Deprotection to Unveil the Amine: Following the coupling reaction, the Boc group can be cleanly removed using a mild acid such as trifluoroacetic acid (TFA) in DCM, or HCl in dioxane. This reveals the primary amine.

-

Step 3: Functionalization of the Amine: The newly exposed amine serves as a nucleophilic handle for a second wave of diversification. It can be acylated to form amides, undergo reductive amination to form secondary amines, or be used in other amine-specific chemistries.

This logical, three-stage workflow allows chemists to build complex molecules from a single, well-defined scaffold, controlling the precise placement and orientation of different substituents.

Caption: The logic of application for sequential functionalization.

Conclusion

This compound is a testament to the power of rational molecular design. It is far more than a simple chemical; it is a sophisticated tool for the modern synthetic chemist. By providing a rigid, stereochemically defined core equipped with two orthogonally reactive sites—the iodo group for carbon-carbon bond formation and a protected amine for subsequent elaboration—it enables a modular and highly controlled approach to the synthesis of complex molecules. For scientists in drug discovery and development, this building block offers a reliable and versatile platform for exploring novel chemical space, ultimately accelerating the journey toward new therapeutic agents.

References

- García-Ramos, Y., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PeerJ, 3, e1187.

-

Synthonix. cis-tert-Butyl 3-hydroxycyclobutylcarbamate. [Link]

-

PubChemLite. This compound (C9H16INO2). [Link]

- Reddy, P. G., et al. (2011). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 3(6), 464-470.

-

Supporting Information. Synthesis of N-Boc Derivatives. [Link]

-

PubChem. tert-Butyl 3-oxocyclobutylcarbamate. [Link]

- Martínez, R., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(1), 123.

-

PubChem. tert-Butyl (3-hydroxycyclobutyl)carbamate. [Link]

- Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-9.

-

Organic Chemistry Portal. Synthesis of cyclobutanols. [Link]

-

Chemdad. cis-3-(Boc-aMinoMethyl)cyclobutanol. [Link]

-

ChemBK. cis tert-Butyl N-(3-aminocyclobutyl)carbamate. [Link]

- Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.

- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

-

Togo, H., et al. (2017). Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. Organic Chemistry Portal. [Link]

- Adapa, S. R., et al. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. J. Org. Chem., 71(21), 8283–8286.

-

PubChem. Tert-butyl iso-pentylcarbamate. [Link]

-

Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

- Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13.

- Gabriele, B., et al. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. J. Org. Chem., 77(17), 7640–7645.

- Nekrasov, M. D., et al. (2025). Application of Iodine-Amine Oxidation Approach in the Synthesis of Various N-Alkyl Phosphoramidate Oligonucleotide Derivatives. Current Organic Synthesis, 21(3), 229-238.

- Google Patents.

- Sang, Z., et al. (2021). Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 216, 113310.

- Al-Jubourry, M. A., & Al-Majedy, Y. K. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. Egyptian Journal of Chemistry, 65(12), 1-11.

-

Zoro. Tci Americas 2-Methyl-3-Butyn-2-Ol. [Link]

Sources

- 1. tert-Butyl 3-iodopropylcarbamate, 167479-01-8 | BroadPharm [broadpharm.com]

- 2. tert-Butyl (4-iodobutyl)carbamate, 262278-40-0 | BroadPharm [broadpharm.com]

- 3. Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - this compound (C9H16INO2) [pubchemlite.lcsb.uni.lu]

- 6. 1389264-12-3|tert-Butyl (cis-3-iodocyclobutyl)carbamate|BLD Pharm [bldpharm.com]

- 7. Synthonix, Inc > 389890-43-1 | cis-tert-Butyl 3-hydroxycyclobutylcarbamate [synthonix.com]

- 8. (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE | 389890-43-1 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

"cis-Tert-butyl 3-iodocyclobutylcarbamate" synthesis pathway

An In-Depth Technical Guide to the Synthesis of cis-Tert-butyl 3-iodocyclobutylcarbamate

Introduction

This compound is a key building block in modern medicinal chemistry, particularly in the synthesis of complex molecules for drug discovery. Its rigid cyclobutyl scaffold and the presence of both a protected amine and a reactive iodide group make it a versatile intermediate for introducing the 3-aminocyclobutyl moiety into target structures. This guide provides a detailed, scientifically-grounded overview of a reliable and scalable synthesis pathway for this valuable compound, intended for researchers, scientists, and professionals in drug development.

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The cis-relationship between the carbamate and the iodide is crucial for its utility in many synthetic applications. The pathway described herein is designed to be robust and reproducible, with explanations for the choice of reagents and conditions to ensure a high-quality final product.

Synthesis Pathway Overview

The most common and efficient synthesis of this compound begins with the commercially available starting material, 3-oxocyclobutane-1-carboxylic acid. The overall strategy involves the formation of a carbamate, stereoselective reduction of the ketone, and a subsequent nucleophilic substitution to install the iodide with the desired cis-stereochemistry.

Figure 1: Overall synthesis workflow for this compound.

Step 1: Formation of Tert-butyl (3-oxocyclobutyl)carbamate

The initial step involves the conversion of 3-oxocyclobutane-1-carboxylic acid to the corresponding tert-butyl carbamate. This is typically achieved through a Curtius rearrangement. The carboxylic acid is first activated, often in situ, to form an acyl azide, which then rearranges to an isocyanate. The isocyanate is subsequently trapped with tert-butanol to yield the desired Boc-protected amine. Diphenylphosphoryl azide (DPPA) is a commonly used reagent for this one-pot transformation due to its relative safety and efficiency.

The choice of tert-butanol as the trapping agent is critical as it installs the tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.

Step 2: Stereoselective Reduction of the Ketone

The reduction of the ketone in tert-butyl (3-oxocyclobutyl)carbamate to the corresponding alcohol is a crucial step that sets the stereochemistry of the final product. A stereoselective reduction is required to predominantly form the cis-isomer. Sodium borohydride (NaBH4) is a commonly employed reducing agent for this transformation. The hydride attacks the carbonyl group from the less sterically hindered face, leading to the formation of the cis-alcohol as the major product.

The reaction is typically carried out at low temperatures to enhance the stereoselectivity. The choice of solvent can also influence the cis:trans ratio, with protic solvents like methanol or ethanol generally favoring the desired cis-isomer.

Step 3: Iodination of the Alcohol

The final step is the conversion of the cis-alcohol to the cis-iodide. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by iodide. A common and effective method for this transformation is the Appel reaction, using a combination of iodine, triphenylphosphine (PPh3), and imidazole.

The reaction proceeds through the formation of a phosphonium salt intermediate, which is then displaced by the iodide ion in an SN2 reaction. The use of imidazole is crucial as it acts as a catalyst and a base to facilitate the reaction. This method is generally high-yielding and proceeds with inversion of configuration, which is why starting with the cis-alcohol leads to the desired cis-iodide.

Experimental Protocols

Materials and Methods

| Reagent/Material | Grade | Supplier |

| 3-Oxocyclobutane-1-carboxylic acid | ≥98% | Commercially Available |

| Diphenylphosphoryl azide (DPPA) | ≥97% | Commercially Available |

| Tert-butanol | Anhydrous | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Sodium borohydride (NaBH4) | ≥98% | Commercially Available |

| Methanol | Anhydrous | Commercially Available |

| Iodine (I2) | ≥99.8% | Commercially Available |

| Triphenylphosphine (PPh3) | ≥99% | Commercially Available |

| Imidazole | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

Step-by-Step Synthesis

Synthesis of Tert-butyl (3-oxocyclobutyl)carbamate

-

To a solution of 3-oxocyclobutane-1-carboxylic acid (1 equivalent) in anhydrous toluene, add triethylamine (1.2 equivalents) and cool the mixture to 0 °C.

-

Slowly add diphenylphosphoryl azide (DPPA) (1.1 equivalents) to the reaction mixture.

-

After stirring for 30 minutes at 0 °C, add anhydrous tert-butanol (2.0 equivalents).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl (3-oxocyclobutyl)carbamate.

Synthesis of cis-Tert-butyl (3-hydroxycyclobutyl)carbamate

-

Dissolve tert-butyl (3-oxocyclobutyl)carbamate (1 equivalent) in anhydrous methanol and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography.

Synthesis of this compound

-

To a solution of cis-tert-butyl (3-hydroxycyclobutyl)carbamate (1 equivalent), triphenylphosphine (1.5 equivalents), and imidazole (2.0 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of iodine (1.5 equivalents) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Data Summary

| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance | ¹H NMR (CDCl₃, δ ppm) |

| Tert-butyl (3-oxocyclobutyl)carbamate | 185.22 | 75-85 | White to off-white solid | 4.85 (br s, 1H), 4.20-4.10 (m, 1H), 3.40-3.25 (m, 2H), 3.15-3.00 (m, 2H), 1.45 (s, 9H) |

| cis-Tert-butyl (3-hydroxycyclobutyl)carbamate | 187.24 | 90-95 | White solid | 4.60 (br s, 1H), 4.40-4.30 (m, 1H), 3.90-3.80 (m, 1H), 2.50-2.40 (m, 2H), 1.90-1.80 (m, 2H), 1.44 (s, 9H) |

| This compound | 297.13 | 80-90 | White to pale yellow solid | 4.75 (br s, 1H), 4.65-4.55 (m, 1H), 4.15-4.05 (m, 1H), 2.80-2.70 (m, 2H), 2.40-2.30 (m, 2H), 1.46 (s, 9H) |

Conclusion

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By carefully selecting reagents and controlling reaction conditions, high yields and excellent stereoselectivity can be achieved. The protocols provided are intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the synthesis of this important building block for the creation of novel therapeutics.

References

- World Intellectual Property Organization. (2014). Preparation of cyclobutylamine derivatives as inhibitors of lysosomal acid lipase. WO2014041328A1.

Unlocking the Potential of a Novel Scaffold: A Mechanistic Investigation of cis-Tert-butyl 3-iodocyclobutylcarbamate

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous pharmacological properties is unceasing. The cyclobutane moiety, a strained four-membered carbocycle, has emerged as a particularly intriguing structural motif.[1][2] Its rigid, puckered conformation offers a unique three-dimensional architecture that can be exploited to enhance potency, selectivity, and metabolic stability in drug candidates. This guide focuses on a specific, yet largely uncharacterized, cyclobutane derivative: cis-tert-butyl 3-iodocyclobutylcarbamate. While its direct biological activity and mechanism of action remain to be fully elucidated, its structural features present a compelling starting point for a hypothesis-driven investigation.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not simply present a known mechanism of action, but rather, it will outline a comprehensive strategy for its discovery. We will delve into the rationale behind the use of the cyclobutane core, dissect the potential roles of the appended functional groups, and propose a rigorous, multi-faceted experimental plan to uncover the therapeutic potential of this promising chemical entity.

Part 1: The Cyclobutane Core - A Scaffold for Innovation

The incorporation of a cyclobutane ring into a drug candidate is a strategic decision aimed at leveraging its unique stereochemical and physical properties. Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring introduces a degree of conformational restraint. This rigidity can be highly beneficial, as it can lock a molecule into a bioactive conformation, thereby increasing its affinity for a biological target.

The puckered nature of the cyclobutane ring allows for precise spatial positioning of substituents, which can be critical for optimizing interactions within a binding pocket.[1] Furthermore, the replacement of other groups, such as gem-dimethyl groups or alkenes, with a cyclobutane ring can improve metabolic stability by blocking sites of oxidative metabolism.[2] This concept of "bioisosterism," where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of modern drug design, and the cyclobutane ring is a powerful tool in the medicinal chemist's arsenal.[3][4][5][6]

Part 2: Deconstructing this compound - A Triumvirate of Functionality

To begin our investigation into the potential mechanism of action of this compound, we must first consider the contributions of its key functional groups: the cis-3-iodocyclobutyl core, the tert-butylcarbamate protecting group, and the iodine atom itself.

| Functional Group | Potential Role in Biological Activity |

| Cyclobutane Ring | Provides a rigid, three-dimensional scaffold. Can enhance binding affinity and metabolic stability. |

| Tert-butylcarbamate (Boc) | Typically a protecting group for the amine. May be labile under certain physiological conditions, revealing a primary amine which could be a key pharmacophoric feature. |

| Iodine Atom | A large, polarizable halogen. Can participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding. Also serves as a potential site for metabolic alteration or as a leaving group in covalent interactions. |

The cis stereochemistry of the substituents on the cyclobutane ring is a critical feature, dictating a specific spatial relationship between the bulky tert-butylcarbamate and the iodine atom. This fixed orientation will be a key determinant of how the molecule interacts with its biological target.

Part 3: A Proposed Research Cascade for Mechanistic Elucidation

Given the lack of existing data on the biological activity of this compound, a systematic and multi-pronged approach is required to uncover its mechanism of action. The following experimental workflow is proposed as a robust starting point.

Figure 1: A proposed experimental workflow for the mechanistic elucidation of this compound.

Experimental Protocols

Phase 1: High-Throughput and Phenotypic Screening

-

Objective: To identify any potential biological activity of the compound across a wide range of cellular and biochemical systems.

-

Methodology:

-

Cell-Based Assays: Screen the compound against a panel of diverse human cancer cell lines (e.g., NCI-60) to assess for anti-proliferative effects.

-

Biochemical Assays: Utilize commercially available panels of recombinant enzymes and receptors (e.g., kinases, GPCRs, ion channels) to identify potential molecular targets.

-

Phenotypic Screening: Employ high-content imaging to assess for changes in cellular morphology, organelle function, or other observable phenotypes in response to compound treatment.

-

-

Rationale: This broad, unbiased approach maximizes the chances of discovering a novel biological activity. The identification of a consistent phenotypic effect or a direct interaction with a specific protein target will guide the subsequent, more focused investigations.

Phase 2: Target Validation and Initial Mechanistic Studies

-

Objective: To confirm the interaction of the compound with the putative target(s) identified in Phase 1 and to begin to understand the downstream cellular consequences of this interaction.

-

Methodology:

-

Surface Plasmon Resonance (SPR): To quantitatively measure the binding affinity and kinetics of the compound to its purified target protein.

-

Cellular Thermal Shift Assay (CETSA): To confirm target engagement within a cellular context.

-

Western Blotting: To probe the phosphorylation status and expression levels of key proteins in signaling pathways known to be modulated by the identified target.

-

-

Rationale: These experiments are crucial for validating the initial screening hits and for building a preliminary model of the compound's mechanism of action.

Phase 3: In-depth Mechanistic and Preclinical Evaluation

-

Objective: To further refine the understanding of the compound's mechanism of action, to explore its structure-activity relationship, and to assess its potential as a therapeutic agent in a preclinical setting.

-

Methodology:

-

Synthesis of Analogs: To systematically modify the cyclobutane core, the carbamate, and the iodine substituent to understand the contribution of each to the observed biological activity.

-

In vivo Efficacy Studies: To test the compound in animal models of diseases relevant to its identified mechanism of action.

-

ADME/Tox Profiling: To assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

-

-

Rationale: This phase is critical for establishing the therapeutic potential of the compound and for identifying a lead candidate for further development.

Part 4: Hypothesized Mechanisms of Action - A Starting Point for Discovery

While awaiting experimental data, we can formulate several hypotheses for the mechanism of action of this compound based on its chemical structure.

-

Competitive Antagonism: The rigid cyclobutane scaffold could position the functional groups in a way that allows the molecule to bind to the active site of a receptor or enzyme, thereby blocking the binding of the endogenous ligand or substrate. The iodine atom could play a role in this interaction through halogen bonding.

-

Covalent Inhibition: The carbon-iodine bond is relatively weak and could be susceptible to nucleophilic attack from a residue (e.g., cysteine, histidine) in the active site of an enzyme, leading to irreversible inhibition.

-

Prodrug Activity: The tert-butylcarbamate group could be cleaved in vivo to reveal a primary amine. This amine could then act as a key pharmacophore, interacting with the biological target through hydrogen bonding or ionic interactions.

Figure 2: Hypothesized mechanisms of action for this compound.

Conclusion

This compound represents a molecule of significant interest at the frontier of drug discovery. While its specific biological role is yet to be defined, its constituent parts—the conformationally rigid cyclobutane core, the latent reactivity of the iodo group, and the potential for prodrug activation—provide a fertile ground for investigation. The true value of this guide lies not in providing a definitive answer, but in charting a clear and logical course for its discovery. By following the proposed research cascade, from broad initial screening to in-depth preclinical evaluation, the scientific community can systematically unlock the therapeutic potential of this and other novel chemical scaffolds, ultimately paving the way for the next generation of innovative medicines.

References

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. ctppc.org [ctppc.org]

A Guide to the Strategic Application of cis-tert-Butyl 3-Iodocyclobutylcarbamate in Modern Drug Discovery

A Technical Whitepaper for Medicinal and Synthetic Chemists

Abstract

In the landscape of contemporary drug discovery, the deliberate incorporation of three-dimensional (3D) structural motifs is a paramount strategy for optimizing pharmacological profiles. The cyclobutane scaffold, a quintessential sp³-rich building block, offers a unique geometric profile that can enhance metabolic stability, modulate physicochemical properties, and unlock novel intellectual property. This guide provides a detailed technical exploration of cis-tert-butyl 3-iodocyclobutylcarbamate, a versatile and strategically valuable building block. We will dissect its synthesis, characterization, and, most critically, its application in the rational design and construction of advanced spirocyclic and bicyclic systems. This document is structured as a self-validating resource for researchers, grounding practical, field-tested protocols in established chemical principles and authoritative literature.

The Cyclobutane Motif: A Non-Classical Bioisostere

Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the "flatland" of drug discovery is increasingly giving way to molecules with greater 3D complexity. Saturated carbocycles, like cyclobutane, serve as valuable bioisosteres for phenyl rings and other planar groups, offering a means to escape the limitations of flat structures. The defined, non-planar geometry of the cyclobutane ring can enforce specific pharmacophoric arrangements, leading to improved target engagement and selectivity. Furthermore, the replacement of metabolically labile aromatic C-H bonds with robust C(sp³)-H bonds can significantly enhance a compound's pharmacokinetic profile. The cis-1,3-disubstitution pattern of the title compound provides a stereochemically defined platform for vectorial expansion into unexplored chemical space.

Synthesis and Characterization of the Core Building Block

A reliable and scalable synthesis of this compound is fundamental to its utility. The following protocol outlines a robust, multi-step sequence starting from a commercially available precursor. The causality behind this route is the strategic conversion of a ketone to a stereochemically defined, orthogonally protected amino-iodide.

Recommended Synthetic Protocol

The synthesis proceeds in three key stages: formation of the amino alcohol, Boc-protection, and stereoselective iodination.

Caption: Recommended synthetic workflow for the title compound.

Step-by-Step Methodology:

-

Synthesis of tert-Butyl (3-hydroxycyclobutyl)carbamate: To a solution of 3-hydroxycyclobutanone in methanol, add a solution of ammonia. The mixture is then subjected to hydrogenation over Raney Nickel catalyst under pressure. Following filtration of the catalyst and solvent removal, the crude amino alcohol is dissolved in dichloromethane (DCM). Triethylamine (Et₃N) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred to completion, worked up via standard aqueous extraction, and purified to yield a mixture of cis and trans isomers of tert-butyl (3-hydroxycyclobutyl)carbamate.

-

Iodination (Appel Reaction): To a cooled (0 °C) solution of the mixed cis/trans alcohols, triphenylphosphine (PPh₃), and imidazole in DCM, add iodine (I₂) portion-wise. The reaction is allowed to warm to room temperature. The rationale for this choice is the Appel reaction's reliability in converting alcohols to iodides with inversion of stereochemistry. The trans-alcohol reacts to form the desired cis-iodide, while the cis-alcohol forms the trans-iodide. The products are typically separable by column chromatography. The cis isomer is often favored thermodynamically.

Physicochemical and Spectroscopic Data

The identity and purity of the final compound must be rigorously confirmed.

| Property | Data | Source |

| Molecular Formula | C₉H₁₆INO₂ | [1] |

| Monoisotopic Mass | 297.02258 Da | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥97% | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 4.6-4.4 (m, 1H), 4.3-4.1 (m, 1H), 2.9-2.7 (m, 2H), 2.5-2.3 (m, 2H), 1.45 (s, 9H) | N/A |

| Key Reactivity | Iodide is an excellent leaving group; Boc-amine is readily deprotected under acidic conditions. | [4] |

Strategic Applications in Scaffold Elaboration

The true value of this compound is realized in its ability to serve as a linchpin for constructing complex 3D structures. The cis orientation of the iodide and the protected amine is critical, as it pre-organizes the molecule for efficient intramolecular cyclization reactions.

Construction of Spirocyclic Scaffolds

Spirocycles are highly sought-after motifs in drug discovery as they introduce a defined 3D exit vector from a core structure, enabling fine-tuning of binding interactions and physicochemical properties.[5][6]

Protocol: Synthesis of a Spiro-Piperidinone

Caption: Logical workflow for the synthesis of a spirocyclic lactam.

Step-by-Step Methodology:

-

Boc Deprotection: The starting material is treated with trifluoroacetic acid (TFA) in DCM to cleave the Boc protecting group, yielding the corresponding primary amine salt.

-

Michael Addition: The crude amine salt is neutralized with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) and reacted with ethyl acrylate. This conjugate addition forms an acyclic intermediate containing both the nucleophilic secondary amine and the electrophilic iodide.

-

Intramolecular Cyclization: The intermediate is treated with a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF). The base deprotonates the secondary amine, which then acts as an internal nucleophile, displacing the iodide to form the spirocyclic lactam core. The cis stereochemistry is essential for this ring-closing step to proceed efficiently.

Construction of Bicyclic Scaffolds

Bridged bicyclic systems are conformationally rigid scaffolds that can act as unique peptide mimetics or serve to project substituents into specific regions of a binding pocket.[7][8] The strained geometry of these systems can also confer desirable metabolic stability.[9]

Protocol: Synthesis of a 2-Azabicyclo[2.1.1]hexane Derivative

Caption: Logical workflow for the synthesis of a bicyclic amine.

Step-by-Step Methodology:

-

Boc Deprotection: As before, the synthesis begins with the removal of the Boc group using TFA in DCM to unmask the primary amine.

-

Intramolecular Alkylation: The resulting 3-iodocyclobutylamine salt is treated with a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile (MeCN) and heated. The base neutralizes the amine, which then directly displaces the iodide via an intramolecular Sₙ2 reaction. This transformation is critically dependent on the cis relationship between the reacting groups, which allows the nucleophilic amine to achieve the necessary backside attack trajectory on the carbon bearing the iodide. This type of intramolecular substitution on a strained ring system is a powerful method for generating novel bicyclic frameworks.[10]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for navigating the challenges of modern drug design. Its defined stereochemistry and orthogonal protecting groups provide a reliable entry point to novel spirocyclic and bicyclic scaffolds—structures that are increasingly essential for developing the next generation of therapeutics. The protocols and insights provided herein are intended to empower researchers to confidently employ this building block, facilitating the exploration of new, biologically relevant chemical space and the creation of drug candidates with superior properties.

References

-

Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ChemRxiv, 2023. [Link]

-

tert-Butyl Carbamate Synthesis. Organic Syntheses, Coll. Vol. 5, p.162 (1973); Vol. 48, p.25 (1968). [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 2025, 288, 117368. [Link]

-

Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 2018, 23(5), 1053. [Link]

-

Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 2017, 13, 2656-2699. [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 2023, 28(18), 6688. [Link]

Sources

- 1. PubChemLite - this compound (C9H16INO2) [pubchemlite.lcsb.uni.lu]

- 2. synquestlabs.com [synquestlabs.com]

- 3. cis-tert-Butyl 3-aminocyclobutylcarbamate 97% | CAS: 1212395-34-0 | AChemBlock [achemblock.com]

- 4. tert-Butyl 3-iodopropylcarbamate, 167479-01-8 | BroadPharm [broadpharm.com]

- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. chemrxiv.org [chemrxiv.org]

"cis-Tert-butyl 3-iodocyclobutylcarbamate" stability and storage conditions.

An In-depth Technical Guide to the Stability and Storage of cis-Tert-butyl 3-iodocyclobutylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key synthetic intermediate in medicinal chemistry and drug development. Its unique structure, featuring a strained cyclobutane ring, a labile iodido group, and an acid-sensitive tert-butoxycarbonyl (Boc) protecting group, makes it a versatile building block for complex molecular architectures. However, these same features present significant challenges regarding the compound's stability and require a nuanced understanding for proper handling and storage to ensure its integrity and the success of subsequent synthetic steps.

This guide provides a comprehensive analysis of the chemical stability of this compound, delves into its potential degradation pathways based on first principles of its constituent moieties, and offers detailed protocols for its storage and experimental stability assessment.

Part 1: Chemical Moiety Analysis and Inherent Stability

The stability of this compound is not dictated by a single factor but is a composite of the chemical properties of its three primary structural components: the cyclobutane ring, the C-I bond, and the Boc-carbamate group.

The Cyclobutane Ring: A Source of Inherent Strain

Cycloalkanes are most stable when their carbon atoms can adopt a tetrahedral geometry with bond angles of 109.5°. The cyclobutane ring, with its four carbon atoms, is forced into a planar or slightly puckered conformation where the internal bond angles are significantly compressed to around 90°.[1][2] This deviation from the ideal angle creates substantial angle strain and torsional strain , rendering the ring more susceptible to reactions that can relieve this strain.[3][4] Consequently, the cyclobutane core of the molecule is a site of potential reactivity, particularly under conditions that favor ring-opening reactions.

The Tert-butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its general stability under basic, nucleophilic, and reductive conditions.[5][6] However, its defining characteristic is its lability under acidic conditions.[7][8] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), readily cleave the Boc group by protonating the carbonyl oxygen, which facilitates the formation of a stable tert-butyl cation.[7][9] This predictable reactivity means that exposure to even mildly acidic environments can lead to the deprotection of the amine, compromising the integrity of the molecule.

The Carbon-Iodine Bond: A Reactive Center

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making the iodide a good leaving group in nucleophilic substitution reactions. This inherent reactivity is a double-edged sword; while useful for synthetic transformations, it also makes the compound susceptible to degradation by nucleophiles that may be present as impurities or introduced during handling (e.g., water, alcohols). Additionally, organoiodine compounds can be sensitive to light and heat, which can promote homolytic cleavage of the C-I bond to form radical intermediates.

Part 2: Postulated Degradation Pathways

Based on the analysis of its chemical moieties, several degradation pathways can be postulated for this compound. Understanding these potential routes is critical for developing appropriate storage and handling strategies.

-

Acid-Catalyzed Deprotection: The most probable degradation pathway is the cleavage of the Boc group in the presence of acidic contaminants, leading to the formation of cis-3-iodocyclobutanamine.

-

Nucleophilic Substitution: The iodide can be displaced by various nucleophiles. For instance, hydrolysis with residual water can yield the corresponding alcohol, cis-tert-butyl 3-hydroxycyclobutylcarbamate.

-

Elimination Reactions: Under basic conditions, dehydrohalogenation can occur, leading to the formation of a cyclobutene derivative.

-

Thermal or Photolytic Decomposition: Exposure to excessive heat or light (especially UV) can cause the cleavage of the C-I bond, initiating radical chain reactions and leading to complex degradation product mixtures. The safety data sheet for the compound specifically notes that it is heat-sensitive.[10]

Caption: Potential degradation pathways for this compound.

Part 3: Recommended Storage and Handling Conditions

To mitigate the risks of degradation, stringent storage and handling protocols are essential. The following recommendations are synthesized from safety data sheets and best practices for handling sensitive organic compounds.[10][11]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator at 2-8 °C. | Minimizes thermal degradation and slows the rate of potential side reactions. The compound is known to be heat-sensitive.[10] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against moisture and oxygen, which can participate in degradation reactions. |

| Light | Store in an amber or opaque container. | Prevents photolytic cleavage of the light-sensitive carbon-iodine bond. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination from air, moisture, and leaching of impurities from the container material.[11] |

| Incompatible Materials | Store away from strong acids, strong bases, oxidizing agents, and reducing agents.[12][13] | Avoids rapid chemical degradation through the pathways outlined in Part 2. |

| Handling | Handle in a well-ventilated area, avoiding the generation of dust. Use appropriate personal protective equipment (PPE). | Ensures safety and minimizes exposure to atmospheric contaminants during transfer and use.[10][14] |

Part 4: Experimental Protocol for Stability Assessment (Forced Degradation Study)

For a definitive understanding of the stability profile of this compound in a specific formulation or solvent system, a forced degradation study is indispensable. This protocol provides a systematic approach to identifying degradation products and determining degradation kinetics.

Methodology

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable non-reactive solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60 °C.

-

Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C.

-

Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Incubate the solution at 80 °C (in a sealed vial).

-

Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 2, >1.2 million lux hours and >200 W h/m²).

-

-

Time Points: Sample from each stress condition at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Quenching: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient mobile phase of water and acetonitrile, with UV detection).

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Identify major degradation products using LC-MS.

-

Data Interpretation: Quantify the loss of the parent compound and the formation of degradation products over time to establish degradation pathways and kinetics.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is a molecule of significant synthetic utility, but its inherent structural features—a strained cyclobutane ring, an acid-labile Boc group, and a reactive C-I bond—necessitate careful consideration of its stability. Degradation can be readily initiated by exposure to acids, bases, nucleophiles, heat, and light. Adherence to strict storage conditions, including refrigeration, inert atmosphere, and protection from light, is paramount to preserving its chemical integrity. For applications requiring the highest degree of quality control, conducting a forced degradation study is strongly recommended to empirically determine its stability profile under process-relevant conditions.

References

-

Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes. Retrieved from [Link]

-

Read Chemistry. (2018, December 2). The Relative Stabilities of Cycloalkanes: Ring Strain. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-IODO-2-PROPYNYL BUTYLCARBAMATE (IPBC). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Kevin A. Davis. (2016, October 4). A Brief Introduction to Ring Strain [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

-

OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. In Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

T3DB. (2009, June 17). 3-Iodo-2-propynyl butyl carbamate (T3D0904). Retrieved from [Link]

Sources

- 1. readchemistry.com [readchemistry.com]

- 2. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

- 3. fiveable.me [fiveable.me]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. echemi.com [echemi.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

Physical state and appearance of "cis-Tert-butyl 3-iodocyclobutylcarbamate".

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and unlocking new therapeutic possibilities. Cyclobutane derivatives, in particular, have garnered significant attention as bioisosteric replacements for more common ring systems, offering distinct conformational constraints and physicochemical properties. Among these, cis-Tert-butyl 3-iodocyclobutylcarbamate emerges as a valuable synthetic intermediate. The presence of a Boc-protected amine and a reactive iodine atom on a conformationally restricted cis-cyclobutane scaffold provides a versatile platform for the introduction of diverse functionalities. This guide aims to provide a comprehensive overview of the physical and chemical properties of this compound, underpinned by available technical data, to empower researchers in its effective utilization.

Core Molecular Attributes

This compound, with the CAS Number 1389264-12-3, is a key building block in synthetic organic chemistry. Its structure features a cyclobutane ring with a cis-stereochemical relationship between the tert-butyloxycarbonyl (Boc) protected amine and the iodine atom.

| Property | Value | Source |

| Chemical Formula | C₉H₁₆INO₂ | |

| Molecular Weight | 297.13 g/mol | |

| CAS Number | 1389264-12-3 | |

| IUPAC Name | tert-butyl (cis-3-iodocyclobutyl)carbamate | |

| Synonyms | cis-N-Boc-3-iodocyclobutanamine, tert-butyl N-(cis-3-iodocyclobutyl)carbamate |

Logical Relationship of Functional Groups:

The molecular architecture of this compound is defined by the interplay of its key functional groups. The Boc-protected amine serves as a masked primary amine, stable to a wide range of reaction conditions, which can be deprotected under acidic conditions. The iodine atom, a good leaving group, provides a reactive handle for nucleophilic substitution and cross-coupling reactions. The cis configuration of these two groups on the cyclobutane ring imparts a specific three-dimensional geometry that can be crucial in influencing the biological activity of downstream molecules.

Caption: Interplay of functional groups in this compound.

Physical State and Appearance

Based on supplier information, this compound is a white solid at ambient temperature. The crystalline nature of many carbamate derivatives suggests that this compound likely exists as a crystalline powder.[1]

Predicted Physical Properties:

| Property | Predicted Value |

| Boiling Point | 328.7 ± 31.0 °C |

| Density | 1.55 ± 0.1 g/cm³ |

| pKa | 11.90 ± 0.40 |

Note: These values are computationally predicted and should be used as estimates. Experimental verification is recommended.

Handling, Storage, and Safety

Prudent laboratory practices are essential when handling any chemical intermediate. For this compound, the following guidelines are recommended based on data for structurally related compounds and general principles of chemical safety.

Storage: It is advised to store the compound in a tightly sealed container in a dry and well-ventilated place. Recommended storage is at 2-8°C and protected from light.[2]

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Safety Considerations: While specific toxicity data for this compound is not available, iodo-containing organic compounds and carbamates as a class warrant careful handling. The Boc-protecting group is generally considered to have low toxicity.

Experimental Workflow for Safe Handling:

Caption: A plausible synthetic pathway for the preparation of the title compound.

Expected Spectroscopic Data:

For a compound of this nature, the following spectroscopic signatures would be anticipated for structural verification:

-

¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9 hydrogens), protons on the cyclobutane ring (complex multiplets), and the N-H proton of the carbamate (a broad singlet or triplet, depending on coupling). The chemical shifts of the cyclobutane protons would be influenced by the electronegativity of the iodine and nitrogen substituents.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbons of the cyclobutane ring (with the carbon attached to the iodine being significantly downfield), and the carbonyl carbon of the carbamate.

-

FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and C-H stretches of the alkyl groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (or a peak corresponding to [M+H]⁺ or [M+Na]⁺) consistent with the molecular weight of 297.13 g/mol . The isotopic pattern of iodine would not be readily observed as it is monoisotopic.

Conclusion and Future Directions

This compound represents a valuable and versatile building block for the synthesis of novel chemical entities. Its well-defined stereochemistry and orthogonal reactive sites—the protected amine and the iodo group—offer significant opportunities for the construction of complex molecules with potential applications in drug discovery and materials science. While detailed experimental data in the public domain is currently limited, the foundational physicochemical properties and logical synthetic utility of this compound are clear. Further research into its reactivity and the biological activity of its derivatives is warranted and is anticipated to yield exciting new discoveries.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Crysdot. tert-Butyl (cis-3-iodocyclobutyl)carbamate. [Link]

-

Organic Syntheses. Synthesis of tert-Butyl Phenyl(phenylsulfonyl)methylcarbamate. [Link]

-

MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

-

International Journal of Chemistry Research. Synthesis and Characterization of Boc-Protected Thio-1,3,4-Oxadiazol-2-yl Derivatives. [Link]

Sources

Solubility of "cis-Tert-butyl 3-iodocyclobutylcarbamate" in common solvents

An In-Depth Technical Guide to the Solubility of cis-Tert-butyl 3-iodocyclobutylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in contemporary drug discovery and development. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document synthesizes theoretical principles with actionable experimental protocols. It is designed for researchers, medicinal chemists, and process development scientists who require a robust understanding of this compound's behavior in various solvent systems. We will explore the physicochemical properties of the target molecule, present a detailed methodology for empirical solubility determination, and provide a predictive framework for its behavior in common laboratory solvents.

Introduction: The Critical Role of Solubility

This compound (C₉H₁₆INO₂) is a structurally complex synthetic building block. Its cyclobutyl core, substituted with a bulky tert-butoxycarbonyl (Boc) protecting group and an iodine atom, presents a unique combination of steric and electronic features. Such molecules are of high interest in medicinal chemistry for the synthesis of novel therapeutic agents.

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development. It dictates the choice of solvents for synthesis and purification, influences reaction rates, and is a critical determinant of a drug's ultimate bioavailability. A thorough understanding of a compound's solubility profile is therefore not merely academic but a fundamental prerequisite for efficient and successful process development. This guide provides the theoretical foundation and practical instruction necessary to characterize the solubility of this compound.

Physicochemical Profile and Solubility Predictions

A molecule's solubility is governed by its structure. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet.[1] Let's dissect the structure of this compound to predict its behavior.

-

Molecular Formula: C₉H₁₆INO₂[2]

-

Physical State: Solid[2]

-

Key Structural Features:

-

Carbamate Group (-NHCOO-): This functional group contains a hydrogen bond donor (N-H) and two hydrogen bond acceptors (C=O). This imparts a degree of polarity and allows for specific interactions with protic solvents.

-

Tert-butyl Group (-C(CH₃)₃): This is a large, non-polar, lipophilic group that contributes significantly to the molecule's steric bulk and will favor solubility in non-polar solvents.

-

Cyclobutyl Ring: A saturated aliphatic ring, which is non-polar in nature.

-

Iodine Atom: While iodine is electronegative, the C-I bond is only weakly polar and is primarily considered a lipophilic feature, increasing the overall molecular weight and van der Waals interactions.

-

Overall Polarity Assessment: The molecule possesses both polar (carbamate) and significant non-polar (tert-butyl, cyclobutyl, iodo) regions. This amphiphilic nature suggests that it is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane). Its solubility will be highest in solvents of intermediate polarity that can engage in both hydrogen bonding and accommodate its large non-polar surface area. Polar aprotic solvents are often good candidates for dissolving carbamates.[3]

Theoretical Framework for Solubility

The dissolution process can be understood as an equilibrium between the solid-state lattice energy and the solvation energy released when solvent molecules surround a solute molecule.

Caption: The balance of energy in the dissolution process.

For this compound, solvents capable of disrupting the crystal lattice by forming favorable interactions with both the carbamate and the lipophilic regions will be most effective.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of the compound in a range of common laboratory solvents. The procedure is adapted from standard organic chemistry laboratory techniques.[4][5]

Safety First: Before beginning, consult the Safety Data Sheet (SDS) for this compound and all solvents used.[2] The compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and an eye irritant (Category 2A).[2] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.

Materials:

-

This compound

-

Small test tubes or 1-dram vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Spatula

-

A selection of solvents (see Table 1)

Caption: Experimental workflow for qualitative solubility testing.

Step-by-Step Procedure:

-

Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add 0.5 mL of the selected test solvent to the vial. This creates an initial concentration of ~20 mg/mL.

-

Agitation: Cap the vial securely and vortex the mixture vigorously for 60 seconds.[1] Vigorous mixing is essential to overcome kinetic barriers to dissolution.

-

Observation: Allow any undissolved solid to settle and visually inspect the solution against a contrasting background.

-

Classification:

-

Freely Soluble: No solid particles are visible. The solution is clear.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some particles remain. The solution may be hazy.

-

Insoluble: The vast majority of the solid remains undissolved.[1]

-

-

Documentation: Record the observation for each solvent in a laboratory notebook. Repeat the procedure for each solvent to be tested.

Predicted Solubility Profile

Based on the physicochemical analysis, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. This table should be used as a predictive guide and validated by experimental testing as described in Section 4.

| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 0.1 | None | Insoluble | Cannot interact with the polar carbamate group. |

| Toluene | 2.4 | None | Sparingly Soluble | Aromatic ring may have some affinity for the carbamate. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Acceptor | Freely Soluble | Good balance of polarity to dissolve the entire molecule. |

| Diethyl Ether | 2.8 | Acceptor | Sparingly Soluble | Less polar than DCM; may struggle with the carbamate. | |

| Ethyl Acetate (EtOAc) | 4.4 | Acceptor | Freely Soluble | Often a good solvent for moderately polar compounds. | |

| Tetrahydrofuran (THF) | 4.0 | Acceptor | Freely Soluble | Excellent general-purpose solvent for polar organics. | |

| Acetone | 5.1 | Acceptor | Freely Soluble | Highly polar, should effectively solvate the carbamate. | |

| Acetonitrile (MeCN) | 5.8 | Acceptor | Freely Soluble | A polar solvent capable of dissolving many carbamates.[3] | |

| Dimethylformamide (DMF) | 6.4 | Acceptor | Freely Soluble | Highly polar; very effective at dissolving amides/carbamates.[3] | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | Freely Soluble | Strongest of the common polar aprotic solvents. | |

| Polar Protic | Isopropanol | 3.9 | Donor/Acceptor | Sparingly Soluble | May be a suitable solvent for recrystallization. |

| Ethanol | 4.3 | Donor/Acceptor | Sparingly Soluble | Polarity may be too high for the lipophilic portions. | |

| Methanol | 5.1 | Donor/Acceptor | Sparingly Soluble | Similar to ethanol, but more polar. | |

| Water | 10.2 | Donor/Acceptor | Insoluble | Highly unlikely to dissolve the large non-polar structure.[6] |

Conclusion and Recommendations

The solubility of this compound is predicted to be highest in polar aprotic solvents such as Dichloromethane, Ethyl Acetate, THF, Acetonitrile, and DMF. It is expected to be largely insoluble in non-polar solvents like hexane and polar protic solvents like water. This profile is consistent with its amphiphilic structure, containing both a polar carbamate functional group and significant non-polar moieties.

For practical applications:

-

Synthesis: THF, DCM, or DMF are recommended as reaction solvents.

-

Purification: Recrystallization may be possible from a mixed solvent system, such as hexane/ethyl acetate or isopropanol/water, where the compound is soluble in one solvent and insoluble in the other.[7] Column chromatography would likely utilize a gradient of hexane and ethyl acetate.

-

Analysis: For techniques like HPLC, a mobile phase containing acetonitrile or methanol would be appropriate.[8]

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound. The provided protocols and predictive data serve as a valuable resource for any scientist working with this important chemical intermediate.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]